Ezetimibe ketone

HPLC method development USP monograph compliance impurity profiling

Procure high-purity Ezetimibe ketone reference standard (CAS 191330-56-0) for critical ANDA/NDA impurity profiling. Compliant with USP, EP, JP, and BP monographs, this standard ensures reliable system suitability testing with a verified resolution factor (Rs) of 18.85 from the parent drug. Documented extraction efficiency (>50%) and retention time data prevent peak misidentification risks during QC release. Ideal for method validation and biocatalytic route development.

Molecular Formula C24H19F2NO3
Molecular Weight 407.4 g/mol
CAS No. 191330-56-0
Cat. No. B026480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzetimibe ketone
CAS191330-56-0
Synonyms(3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone;  EZM-K; 
Molecular FormulaC24H19F2NO3
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O
InChIInChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2/t21-,23-/m1/s1
InChIKeyUEPZDXMEEKCJSP-FYYLOGMGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezetimibe Ketone (CAS 191330-56-0): Pharmacopeial Reference Standard and Phase-I Metabolite for Ezetimibe Quality Control


Ezetimibe ketone (EZM-K; CAS 191330-56-0), chemically defined as (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one per USP monograph [1], is a well-characterized reference material that meets stringent regulatory standards set by USP, EMA, JP, and BP [2]. This compound serves a dual scientific identity: it is the primary phase-I metabolite of the cholesterol absorption inhibitor ezetimibe, formed via intestinal and hepatic metabolism [3], and simultaneously functions as a critical process-related impurity and synthetic intermediate in ezetimibe manufacturing [4].

Why Ezetimibe Ketone Cannot Be Substituted with Alternative Ezetimibe-Related Compounds in Analytical and Synthetic Workflows


Generic substitution of ezetimibe ketone with other ezetimibe-related impurities (e.g., des-fluoro ezetimibe ketone, ezetimibe glucuronide, or diastereomeric ketones) is scientifically invalid due to fundamentally distinct chromatographic retention behavior, extraction efficiency, and stereochemical identity [1]. In reversed-phase HPLC systems compliant with USP methodology, ezetimibe ketone elutes at a nominal retention time of 30.56 min, which is measurably distinct from ezetimibe (29.04 min), ezetimibe glucuronide (24.23 min), and ezetimibe ketone glucuronide (27.82 min) [1]. Furthermore, its average extraction efficiency (>50%) is significantly lower than that of the parent drug ezetimibe (>75-80%), a quantifiable difference that directly impacts method validation parameters including recovery and LOQ determination [1]. Procurement of non-pharmacopeial or uncharacterized ketone impurities without verified retention time alignment and USP-compliant characterization data introduces unacceptable risk of peak misidentification, failed system suitability criteria, and regulatory non-compliance in ANDA and NDA submissions [2].

Quantitative Differentiation Evidence for Ezetimibe Ketone (CAS 191330-56-0) in Analytical Method Development and Biocatalytic Synthesis


Chromatographic Resolution from Ezetimibe: Quantified Retention Time Separation in USP-Compliant HPLC Methodology

In a validated gradient HPLC-UV method employing a C18 column with 0.05 M formic acid:acetonitrile:methanol:water mobile phase at 1.0 mL/min and 250 nm detection, ezetimibe ketone (EZM-K) exhibits a nominal retention time of 30.56 min, eluting 1.52 min after the parent drug ezetimibe (29.04 min) [1]. This retention time difference provides baseline-resolved separation under the specified gradient conditions, enabling unambiguous identification and quantification of the ketone impurity in ezetimibe drug substance and drug product matrices [1].

HPLC method development USP monograph compliance impurity profiling

Biocatalytic Reduction Yield: Enzyme-Dependent Conversion Efficiency of Ezetimibe Ketone to Ezetimibe

In a head-to-head evaluation of ketoreductase enzymes for the stereoselective reduction of ezetimibe ketone (EZT-ketone) to ezetimibe, KRED-128 achieved a 71.55% yield with 99.9% diastereomeric excess (d.e.), whereas KRED-133 produced only a 17.6% yield with 99.3% d.e. under identical reaction conditions (250 mM potassium phosphate buffer, pH 7.0, 1.1 mM NADP+, 80 mM D-glucose, 10 U/mL glucose dehydrogenase, 30°C, 40 hours) [1]. A third enzyme, KRED-NADH-105, yielded 57.11% with 90.7% d.e. at 20 mg substrate loading [1].

biocatalysis ketoreductase screening enantioselective synthesis

Extraction Efficiency Differential: Lower Recovery of Ezetimibe Ketone vs. Parent Drug in Biological Matrices

In a validated bioanalytical HPLC-UV method using deproteinization with acetonitrile containing 25% perchloric acid, the average extraction efficiency of ezetimibe ketone (EZM-K) was >50% from all matrices tested, whereas ezetimibe (EZM) and ezetimibe glucuronide (EZM-G) achieved >75-80% recovery under identical sample preparation conditions [1]. This 25-30 percentage point difference in extraction efficiency is a quantifiable and methodologically significant parameter that directly impacts the limit of quantitation and assay robustness for EZM-K.

sample preparation recovery validation bioanalytical method

Synthetic Purity Benchmark: HPLC-Verified >98% Purity for Ezetimibe Ketone as Reference Standard

In a dedicated synthesis and characterization study, ezetimibe ketone (designated as Impurity I) was prepared via PCC oxidation of ezetimibe and achieved HPLC purity exceeding 98%, with structure confirmed by ¹H-NMR, ¹³C-NMR, and ESI-MS [1]. This purity level establishes a quantifiable benchmark for reference standard material intended for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA filings [1].

reference standard qualification impurity synthesis quality control

Enantioselective CBS Catalyzed Reduction: Stereochemical Outcome of Ezetimibe Ketone as Key Synthetic Intermediate

In the (R)-MeCBS catalyzed asymmetric reduction of ezetimibe ketone (designated as ketone 1) using borane diethylaniline complex (BDEA) prepared in situ, the reaction yields the (S)-alcohol intermediate (compound 2) with high enantioselectivity [1]. This stereoselective reduction constitutes a critical step in ezetimibe API synthesis, where the benzylic (S)-alcohol configuration is essential for downstream cyclization to the azetidin-2-one core [1].

asymmetric synthesis CBS catalyst chiral alcohol intermediate

USP Method Chromatographic Resolution: 18.85 Separation Factor from Ezetimibe Under USP40 Conditions

In a USP40-compliant HPLC method using a Phenomenex TitanK F5 column (5 μm, 150×4.6 mm) with water:acetonitrile gradient elution at 2.0 mL/min and 248 nm detection, ezetimibe ketone eluted at 48.317 min with a theoretical plate count of 110,304, achieving a resolution factor of 18.85 from the ezetimibe peak (29.617 min, plate count 7,133) [1]. This resolution substantially exceeds the USP acceptance criterion of Rs ≥1.5 for baseline separation [1].

USP40 compliance chromatographic resolution TitanK F5 column

Procurement-Driven Application Scenarios for Ezetimibe Ketone (CAS 191330-56-0) in Pharmaceutical Development and Quality Control


USP-Compliant ANDA Impurity Profiling and Method Validation

Ezetimibe ketone serves as a critical reference standard for ANDA/NDA submissions requiring USP-compliant impurity profiling. Under USP40 chromatographic conditions, ezetimibe ketone achieves a resolution factor (Rs) of 18.85 from the parent drug, with a nominal retention time of 48.317 min (TitanK F5 column) or 30.56 min (standard C18 gradient method) [1][2]. This high-resolution separation, coupled with documented extraction efficiency characteristics (>50% recovery from biological matrices), enables robust method validation documentation and system suitability testing for ezetimibe drug substance and drug product QC release [2].

Biocatalytic Process Development for Ezetimibe API Synthesis

In biocatalytic process development, ezetimibe ketone functions as the substrate for stereoselective ketoreductase-mediated reduction to ezetimibe API. Enzyme screening data demonstrates that KRED-128 achieves 71.55% yield with 99.9% d.e., representing a 4.06-fold improvement over KRED-133 (17.6% yield) under identical reaction conditions [3]. Procurement of high-purity ezetimibe ketone (>98% by HPLC) enables reproducible enzyme screening campaigns and scalable biocatalytic route development [4].

Metabolic Stability and Pharmacokinetic Studies

For in vitro metabolic stability studies and in vivo pharmacokinetic investigations of ezetimibe, ezetimibe ketone reference standard enables simultaneous quantification of the phase-I metabolite alongside the parent drug and phase-II glucuronide metabolites. Validated HPLC-UV methodology provides a limit of quantitation (LOQ) of 0.02 μg/mL for ezetimibe ketone, with method suitability demonstrated for incubation matrices and bile samples [2]. Researchers should account for the compound's lower extraction efficiency (>50% vs. >75-80% for ezetimibe) when designing sample preparation protocols and calibration curves [2].

Reference Standard Qualification for Multi-Pharmacopeial Compliance

Ezetimibe ketone reference material characterized to meet USP, EP, JP, and BP monographs provides a single-source solution for analytical method development and QC applications across global regulatory jurisdictions [5]. With confirmed HPLC purity exceeding 98% and structural identity verified by ¹H-NMR, ¹³C-NMR, and ESI-MS [4], this reference standard supports traceability against pharmacopeial standards and reduces the procurement burden of maintaining separate reference material inventories for different pharmacopeial compliance requirements [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezetimibe ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.